![molecular formula C18H18O4S B14269700 1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione CAS No. 174969-02-9](/img/structure/B14269700.png)
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 44 bonds, including 26 non-hydrogen bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 seven-membered rings, and 1 sulfone group . Its chemical formula is C18H18O4S .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bicyclic structures and sulfone groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione involves its interaction with molecular targets through its unique structural features. The sulfone group and aromatic rings play crucial roles in its reactivity and binding to specific targets. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dioxa-3-thiabicyclo[3.2.2]nonane, 1,5-diphenyl-, 3,3-dioxide: Shares a similar bicyclic structure but differs in the oxidation state of the sulfur atom.
Other Bicyclic Sulfones: Compounds with similar bicyclic frameworks and sulfone groups.
Uniqueness
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
174969-02-9 |
|---|---|
Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,5-diphenyl-6,7-dioxa-3λ6-thiabicyclo[3.2.2]nonane 3,3-dioxide |
InChI |
InChI=1S/C18H18O4S/c19-23(20)13-17(15-7-3-1-4-8-15)11-12-18(14-23,22-21-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
IGVSZUXDYWUIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CS(=O)(=O)CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
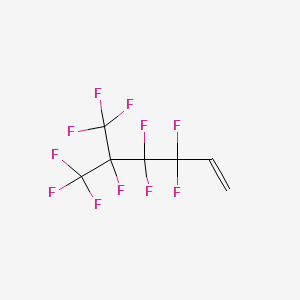
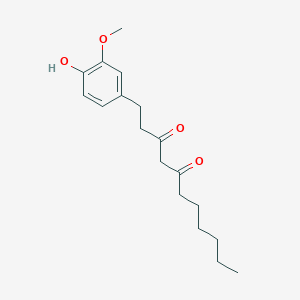
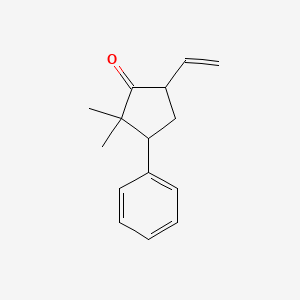
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
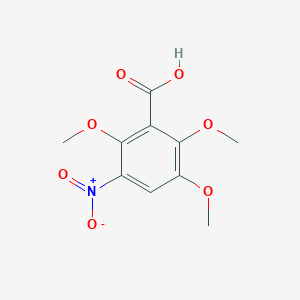
oxophosphanium](/img/structure/B14269673.png)
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
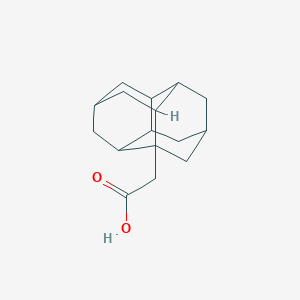
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
